An In-depth Technical Guide to the Chemical Properties of (4-Bromo-3-fluorophenyl)hydrazine
An In-depth Technical Guide to the Chemical Properties of (4-Bromo-3-fluorophenyl)hydrazine
This technical guide provides a comprehensive overview of the core chemical properties of (4-bromo-3-fluorophenyl)hydrazine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
(4-Bromo-3-fluorophenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure incorporates a phenyl ring substituted with a bromine atom, a fluorine atom, and a hydrazine functional group. This unique combination of substituents imparts specific reactivity and physical characteristics to the molecule. The hydrochloride salt is a common and more stable form of this compound.
Table 1: Physicochemical Properties of (4-Bromo-3-fluorophenyl)hydrazine and its Hydrochloride Salt
| Property | (4-Bromo-3-fluorophenyl)hydrazine | (4-Bromo-3-fluorophenyl)hydrazine HCl | Source(s) |
| Molecular Formula | C₆H₆BrFN₂ | C₆H₇BrClFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | 241.49 g/mol | [1] |
| CAS Number | 227015-68-1 | 1420685-39-7 | [1][2] |
| Appearance | Light brown to brown solid (Predicted) | Crystalline powder | [3] |
| Melting Point | Not available | Not available | |
| Boiling Point | 263.2 ± 30.0 °C (Predicted) | Not available | |
| Density | 1.760 ± 0.06 g/cm³ (Predicted) | Not available | |
| pKa | 4.80 ± 0.24 (Predicted) | Not available | |
| Solubility | Soluble in organic solvents. | Enhanced water solubility. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (4-bromo-3-fluorophenyl)hydrazine. While a publicly available, fully interpreted spectrum for this specific compound is not readily found, the expected spectral features can be inferred from data on analogous compounds.
Table 2: Predicted Spectroscopic Data for (4-Bromo-3-fluorophenyl)hydrazine
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns influenced by bromine and fluorine substituents. The hydrazine protons (-NHNH₂) will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration. |
| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen substituents. The carbon attached to the hydrazine group will appear in a specific region of the aromatic spectrum. |
| FTIR (cm⁻¹) | - N-H stretching of the hydrazine group (approx. 3200-3400 cm⁻¹)- C-H stretching of the aromatic ring (approx. 3000-3100 cm⁻¹)- C=C stretching of the aromatic ring (approx. 1400-1600 cm⁻¹)- C-F stretching (approx. 1000-1300 cm⁻¹)- C-Br stretching (approx. 500-600 cm⁻¹)[4] |
| Mass Spectrometry (EI) | The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.[5] Fragmentation patterns would likely involve the loss of the hydrazine group or halogen atoms.[6][7] |
Experimental Protocols
Synthesis of (4-Bromo-3-fluorophenyl)hydrazine
The synthesis of (4-bromo-3-fluorophenyl)hydrazine typically proceeds via a two-step process starting from 4-bromo-3-fluoroaniline: diazotization followed by reduction.[8]
Step 1: Diazotization of 4-Bromo-3-fluoroaniline
-
Dissolve 4-bromo-3-fluoroaniline in a cooled (0-5 °C) aqueous solution of a strong mineral acid (e.g., hydrochloric acid).[9][10]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution while maintaining the temperature between 0-5 °C with vigorous stirring.
-
Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Step 2: Reduction of the Diazonium Salt
-
Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.[11]
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture may be stirred for an extended period, sometimes with gentle warming, to ensure complete reduction to the corresponding hydrazine.
-
The product, often precipitating as the hydrochloride salt, can be isolated by filtration.
Diagram 1: Synthetic Workflow for (4-Bromo-3-fluorophenyl)hydrazine
Caption: Synthetic pathway from 4-bromo-3-fluoroaniline to (4-bromo-3-fluorophenyl)hydrazine.
Purification
The crude (4-bromo-3-fluorophenyl)hydrazine, typically obtained as its hydrochloride salt, can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[12]
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
The free base of (4-bromo-3-fluorophenyl)hydrazine can be obtained by neutralizing the hydrochloride salt with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent and subsequent removal of the solvent.[13]
Chemical Reactivity and Applications
(4-Bromo-3-fluorophenyl)hydrazine is a versatile intermediate in organic synthesis. The hydrazine moiety is a key functional group for the construction of various heterocyclic systems.
Fischer Indole Synthesis
One of the most important reactions of arylhydrazines is the Fischer indole synthesis, which is a method to synthesize indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[14][15][16][17][18]
Diagram 2: Reaction Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
This reaction is widely used in the pharmaceutical industry for the synthesis of various drug candidates, including those with applications as antimigraine agents.
Safety and Handling
(4-Bromo-3-fluorophenyl)hydrazine and its salts are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: Phenylhydrazine derivatives are generally toxic.
-
Irritation: Can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Bromo-3-fluorophenyl)hydrazine is a valuable building block in organic synthesis, with its utility primarily demonstrated in the construction of indole-containing scaffolds. This guide has provided an overview of its chemical and physical properties, along with protocols for its synthesis and purification, and a key reaction mechanism. This information is intended to support researchers and scientists in the effective and safe utilization of this compound in their research and development endeavors.
References
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- 2. 1420685-39-7|(4-Bromo-3-fluorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents [patents.google.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 12. scite.ai [scite.ai]
- 13. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer_indole_synthesis [chemeurope.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
